molecular formula C16H24N2O B13790397 1-amino-N-(2-propan-2-ylphenyl)cyclohexane-1-carboxamide

1-amino-N-(2-propan-2-ylphenyl)cyclohexane-1-carboxamide

Cat. No.: B13790397
M. Wt: 260.37 g/mol
InChI Key: IQQIPZFWPBVKAC-UHFFFAOYSA-N
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Description

1-amino-N-(2-propan-2-ylphenyl)cyclohexane-1-carboxamide is a compound that belongs to the class of cyclohexane carboxamides This compound is characterized by the presence of an amino group, a cyclohexane ring, and a carboxamide group It has a molecular formula of C16H25NO and a molecular weight of 24738 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-amino-N-(2-propan-2-ylphenyl)cyclohexane-1-carboxamide typically involves the reaction of cyclohexanone with an appropriate amine and carboxylic acid derivative. One common method involves the following steps:

    Formation of the Intermediate: Cyclohexanone is reacted with an amine (such as 2-propan-2-ylphenylamine) in the presence of a reducing agent to form an intermediate amine.

    Amidation Reaction: The intermediate amine is then reacted with a carboxylic acid derivative (such as cyclohexane-1-carboxylic acid) in the presence of a coupling reagent to form the desired carboxamide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common reagents used in industrial production include reducing agents, coupling reagents, and solvents that facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions

1-amino-N-(2-propan-2-ylphenyl)cyclohexane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The carboxamide group can be reduced to form corresponding amines.

    Substitution: The amino group can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogenating agents and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitroso or nitro derivatives, while reduction of the carboxamide group may yield primary amines.

Scientific Research Applications

1-amino-N-(2-propan-2-ylphenyl)cyclohexane-1-carboxamide has several scientific research applications, including:

    Medicinal Chemistry: This compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting specific receptors or enzymes.

    Materials Science: It is used in the synthesis of novel materials with unique properties, such as polymers and nanomaterials.

    Biological Research: The compound is used in studies investigating its effects on biological systems, including its potential as an anti-inflammatory or anticancer agent.

Mechanism of Action

The mechanism of action of 1-amino-N-(2-propan-2-ylphenyl)cyclohexane-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation.

Comparison with Similar Compounds

Similar Compounds

    1-amino-N-(phenyl)cyclohexane-1-carboxamide: Similar structure but lacks the isopropyl group.

    1-amino-N-(2-methylphenyl)cyclohexane-1-carboxamide: Similar structure but has a methyl group instead of an isopropyl group.

Uniqueness

1-amino-N-(2-propan-2-ylphenyl)cyclohexane-1-carboxamide is unique due to the presence of the isopropyl group, which may confer specific steric and electronic properties. These properties can influence the compound’s reactivity, binding affinity, and overall biological activity, making it distinct from other similar compounds.

Properties

Molecular Formula

C16H24N2O

Molecular Weight

260.37 g/mol

IUPAC Name

1-amino-N-(2-propan-2-ylphenyl)cyclohexane-1-carboxamide

InChI

InChI=1S/C16H24N2O/c1-12(2)13-8-4-5-9-14(13)18-15(19)16(17)10-6-3-7-11-16/h4-5,8-9,12H,3,6-7,10-11,17H2,1-2H3,(H,18,19)

InChI Key

IQQIPZFWPBVKAC-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=CC=C1NC(=O)C2(CCCCC2)N

Origin of Product

United States

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